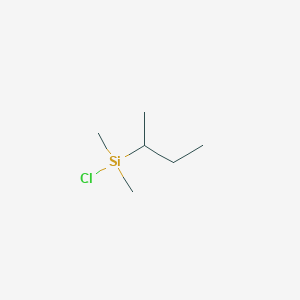
1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate (IBPDC) is an organic compound with a molecular formula of C14H24N2O4. It is a white solid with a melting point of 95-97°C. IBPDC is a derivative of the piperazine family and is a key component of many organic synthesis processes. It is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. IBPDC has been studied extensively for its diverse range of applications, and its synthesis and mechanism of action are well-understood.
科学的研究の応用
1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate has been studied extensively for its diverse range of applications. It has been used in the synthesis of many different compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and other materials. Additionally, 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate has been studied for its potential applications in drug delivery systems and as a catalyst for organic reactions.
作用機序
The mechanism of action of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate is not completely understood. However, it is believed to act as an electrophile in the reaction with 1-tert-butyl-4-isobutylpiperazine (IBP). The reaction occurs in an aqueous solution at a temperature of 70°C, and the product is a white solid with a melting point of 95-97°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate are not yet fully understood. However, it has been shown to have some effects on the body. In animal studies, 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have some effects on the central nervous system, including an increase in neuron activity.
実験室実験の利点と制限
The advantages of using 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate in lab experiments include its low cost and its availability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The main limitation of using 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate in lab experiments is that it is not completely understood. Therefore, there is a risk of unexpected results.
将来の方向性
There are many potential future directions for research into 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate. These include further research into its biochemical and physiological effects, its potential applications in drug delivery systems, and its use as a catalyst for organic reactions. Additionally, further research into its mechanism of action and its potential to be used as a building block for the synthesis of various compounds is needed. Finally, research into its potential applications in the fields of agriculture and medicine is also needed.
合成法
1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate can be synthesized by the reaction of 1-tert-butyl-4-isobutylpiperazine (IBP) and 1,4-dicarboxylic acid. In this reaction, the 1,4-dicarboxylic acid acts as the electrophile and the IBP acts as the nucleophile. The reaction is carried out in an aqueous solution at a temperature of 70°C. The reaction is complete in 4 hours, and the product is a white solid with a melting point of 95-97°C.
特性
IUPAC Name |
4-O-tert-butyl 1-O-(2-methylpropyl) piperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-11(2)10-19-12(17)15-6-8-16(9-7-15)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHLDJPLKKSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)


![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)





![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)

